molecular formula C16H18N4O4 B11059892 4,4'-[(1E,2E)-hydrazine-1,2-diylidenedi(E)methylylidene]bis(2-amino-6-methoxyphenol)

4,4'-[(1E,2E)-hydrazine-1,2-diylidenedi(E)methylylidene]bis(2-amino-6-methoxyphenol)

Cat. No.: B11059892
M. Wt: 330.34 g/mol
InChI Key: PUDXKHFGCQTXOI-OKXCLTPOSA-N
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Description

4,4’-[(1E,2E)-hydrazine-1,2-diylidenedi(E)methylylidene]bis(2-amino-6-methoxyphenol) is a complex organic compound characterized by its unique structure, which includes hydrazine and methoxyphenol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[(1E,2E)-hydrazine-1,2-diylidenedi(E)methylylidene]bis(2-amino-6-methoxyphenol) typically involves the condensation reaction between hydrazine derivatives and methoxyphenol compounds. The reaction is usually carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as purification and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4,4’-[(1E,2E)-hydrazine-1,2-diylidenedi(E)methylylidene]bis(2-amino-6-methoxyphenol) can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidation states of the compound.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

4,4’-[(1E,2E)-hydrazine-1,2-diylidenedi(E)methylylidene]bis(2-amino-6-methoxyphenol) has several scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and as a precursor for synthesizing other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4,4’-[(1E,2E)-hydrazine-1,2-diylidenedi(E)methylylidene]bis(2-amino-6-methoxyphenol) exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4,4’-[(1E,2E)-hydrazine-1,2-diylidenedi(E)methylylidene]bis(2-amino-6-methoxyphenol) include:

  • 4,4’-[(1E,2E)-1,2-Hydrazinediylidenedi(E)methylylidene]bis(2-ethoxyphenol)
  • 4,4’-[(1E,2E)-1,2-Hydrazinediylidenedi(E)methylylidene]bis(2,6-dimethoxyphenol)
  • 4,4’-[(1E,2E)-1,2-Hydrazinediylidenedi(E)methylylidene]bis(1,3-diphenyl-1H-pyrazole)

Uniqueness

What sets 4,4’-[(1E,2E)-hydrazine-1,2-diylidenedi(E)methylylidene]bis(2-amino-6-methoxyphenol) apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable for certain applications where these properties are advantageous.

Properties

Molecular Formula

C16H18N4O4

Molecular Weight

330.34 g/mol

IUPAC Name

2-amino-4-[(E)-[(E)-(3-amino-4-hydroxy-5-methoxyphenyl)methylidenehydrazinylidene]methyl]-6-methoxyphenol

InChI

InChI=1S/C16H18N4O4/c1-23-13-5-9(3-11(17)15(13)21)7-19-20-8-10-4-12(18)16(22)14(6-10)24-2/h3-8,21-22H,17-18H2,1-2H3/b19-7+,20-8+

InChI Key

PUDXKHFGCQTXOI-OKXCLTPOSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)N)/C=N/N=C/C2=CC(=C(C(=C2)OC)O)N

Canonical SMILES

COC1=CC(=CC(=C1O)N)C=NN=CC2=CC(=C(C(=C2)OC)O)N

Origin of Product

United States

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